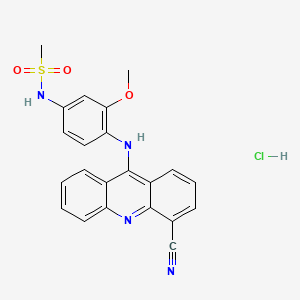
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is a chemical compound with a molecular formula of C22-H18-N4-O3-S and a molecular weight of 418.50 This compound is known for its unique structure, which includes a methanesulfonamide group, a cyano group, and an acridine moiety
Preparation Methods
The synthesis of Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine moiety, followed by the introduction of the cyano group and the methanesulfonamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production .
Chemical Reactions Analysis
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. In medicine, it has shown promise as a therapeutic agent for the treatment of certain diseases. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved in these processes include topoisomerases and other enzymes involved in DNA metabolism .
Comparison with Similar Compounds
Methanesulfonamide, N-(4-((4-cyano-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride can be compared with other similar compounds, such as other acridine derivatives and methanesulfonamide-containing compounds. These similar compounds may share some structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the acridine moiety, cyano group, and methanesulfonamide group, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
76708-69-5 |
|---|---|
Molecular Formula |
C22H19ClN4O3S |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[4-[(4-cyanoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H18N4O3S.ClH/c1-29-20-12-15(26-30(2,27)28)10-11-19(20)25-22-16-7-3-4-9-18(16)24-21-14(13-23)6-5-8-17(21)22;/h3-12,26H,1-2H3,(H,24,25);1H |
InChI Key |
GJSRFDQQFGHZMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















